Cas no 315233-63-7 (7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one)

7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a fluorinated chromenone derivative characterized by its unique structural features, including a trifluoromethyl group and a methoxyphenyl substituent. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its electron-withdrawing and steric properties, which may influence biological activity. The presence of the 7-hydroxy group enhances its reactivity, making it suitable for further functionalization. Its chromenone core is of interest in medicinal chemistry for exploring kinase inhibition or other targeted interactions. The compound's stability and synthetic versatility make it a valuable candidate for structure-activity relationship studies in drug discovery.
7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one structure
315233-63-7 structure
Product name:7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
CAS No:315233-63-7
MF:C17H11F3O4
Molecular Weight:336.262055635452
CID:6528041
PubChem ID:5400232

7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

    • 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-
    • インチ: 1S/C17H11F3O4/c1-23-11-5-2-9(3-6-11)14-15(22)12-7-4-10(21)8-13(12)24-16(14)17(18,19)20/h2-8,21H,1H3
    • InChIKey: ZUXJYWAFEHIOHI-UHFFFAOYSA-N
    • SMILES: C1(C(F)(F)F)OC2=CC(O)=CC=C2C(=O)C=1C1=CC=C(OC)C=C1

計算された属性

  • 精确分子量: 336.06094331g/mol
  • 同位素质量: 336.06094331g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 520
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8Ų
  • XLogP3: 3.7

7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0758-0049-40mg
7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
315233-63-7 90%+
40mg
$140.0 2023-07-06
Life Chemicals
F0758-0049-2μmol
7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
315233-63-7 90%+
2μl
$57.0 2023-07-06
Life Chemicals
F0758-0049-2mg
7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
315233-63-7 90%+
2mg
$59.0 2023-07-06
Enamine
EN300-03242-0.05g
7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
315233-63-7 95.0%
0.05g
$202.0 2025-02-19
Enamine
EN300-03242-5.0g
7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
315233-63-7 95.0%
5.0g
$2525.0 2025-02-19
Enamine
EN300-03242-0.1g
7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
315233-63-7 95.0%
0.1g
$301.0 2025-02-19
Life Chemicals
F0758-0049-20mg
7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
315233-63-7 90%+
20mg
$99.0 2023-07-06
Life Chemicals
F0758-0049-30mg
7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
315233-63-7 90%+
30mg
$119.0 2023-07-06
Enamine
EN300-03242-0.5g
7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
315233-63-7 95.0%
0.5g
$679.0 2025-02-19
Enamine
EN300-03242-2.5g
7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
315233-63-7 95.0%
2.5g
$1707.0 2025-02-19

7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 関連文献

7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-oneに関する追加情報

7-Hydroxy-3-(4-Methoxyphenyl)-2-(Trifluoromethyl)-4H-Chromen-4-One: A Comprehensive Overview

The compound with CAS No. 315233-63-7, known as 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmacology, organic chemistry, and materials science. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a benzopyran skeleton. The presence of hydroxy, methoxyphenyl, and trifluoromethyl groups in its structure confers unique chemical and biological properties, making it a subject of extensive research.

Recent studies have highlighted the potential of 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one as a promising candidate in drug discovery. Its ability to modulate cellular signaling pathways, particularly those involving kinases and receptors, has been extensively explored. For instance, researchers have demonstrated that this compound exhibits selective inhibitory activity against certain protein kinases, which are key players in various pathological conditions such as cancer and inflammatory diseases.

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the trifluoromethyl group is particularly noteworthy, as it enhances the compound's lipophilicity and stability, making it more suitable for biological applications. Recent advancements in asymmetric synthesis have also enabled the production of enantiomerically pure forms of this compound, which is crucial for studying its stereochemical effects in biological systems.

In terms of pharmacokinetics, 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has shown favorable absorption profiles in preclinical models. Its ability to penetrate cellular membranes efficiently suggests potential utility in targeting intracellular pathogens or delivering therapeutic agents to specific cellular compartments. Moreover, the compound's metabolic stability has been evaluated using in vitro assays, revealing that it undergoes minimal phase I metabolism, which is advantageous for maintaining its bioactivity over extended periods.

The biological activity of 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one extends beyond its enzymatic targets. Recent findings indicate that this compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This dual functionality makes it a versatile candidate for treating conditions characterized by both inflammation and dysregulated kinase activity.

From a materials science perspective, 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has been investigated for its potential as a building block in supramolecular chemistry. Its ability to form self-assembled structures through hydrogen bonding and pi-pi interactions has been leveraged to create novel materials with applications in sensing and catalysis. These findings underscore the compound's versatility across multiple disciplines.

In conclusion, 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS No. 315233-63-7) is a multifaceted compound with significant potential in drug discovery, materials science, and beyond. Its unique chemical structure, combined with recent advancements in synthesis and biological characterization, positions it as a key molecule for future research and development efforts.

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